![molecular formula C8H15NO B1456693 7-Oxaspiro[3.5]nonan-2-amine CAS No. 1374658-89-5](/img/structure/B1456693.png)
7-Oxaspiro[3.5]nonan-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 7-Oxaspiro[3.5]nonan-2-amine hydrochloride is represented by the InChI code:1S/C8H15NO.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H
. The molecular weight is 177.67 . Physical And Chemical Properties Analysis
7-Oxaspiro[3.5]nonan-2-amine hydrochloride is a solid . The country of origin is UA .Scientific Research Applications
Synthesis and Structural Applications
The compound 7-Oxaspiro[3.5]nonan-2-amine and its derivatives find significant application in the field of organic synthesis, serving as pivotal building blocks for various complex molecular architectures. For instance, the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones demonstrates the utility of Mn(III)-based oxidation processes in crafting spirocyclic frameworks, underlining the stability of the pyrrolidinedione ring during synthesis (Huynh, Nguyen, & Nishino, 2017). Similarly, the synthesis of β-lactones by aldolization of ketones with phenyl ester enolates showcases the creation of diverse spirocyclic compounds, including 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, highlighting versatile synthetic routes to access spirocyclic structures (Wedler & Schick, 2003).
Bioactive Compound Synthesis
The structural motif of 7-Oxaspiro[3.5]nonan-2-amine is integral in synthesizing bioactive compounds, including those with potential pharmacological applications. The nucleophilic ring opening of oxiranes, for example, leads to functionalized 2-oxaspiro[4.4]nonane derivatives, which are key sub-units in several classes of bioactive compounds, illustrating the importance of spirocyclic structures in medicinal chemistry (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Catalysis and Total Synthesis
The compound and its related structures have been applied in catalysis and total synthesis, where Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of secondary allylic alcohols has been utilized for preparing various spirocyclic ethers. This method showcases the efficiency and versatility of spirocyclic compounds in synthetic organic chemistry, aiding in the total synthesis of complex molecules like theaspirane and theaspirone from β-ionone (Young, Jung, & Cheng, 2000).
Novel Spirocyclic Inhibitors Development
In the pharmaceutical research domain, novel spirocyclic inhibitors, such as 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane, have been identified as lead scaffolds for inhibiting fatty acid amide hydrolase (FAAH), demonstrating the potential of spirocyclic compounds in developing new therapeutic agents (Meyers et al., 2011).
Safety and Hazards
properties
IUPAC Name |
7-oxaspiro[3.5]nonan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-5-8(6-7)1-3-10-4-2-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTIUHUGDCJDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxaspiro[3.5]nonan-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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